3-((4-Bromophenyl)sulfonyl)oxetane

Fragment-Based Drug Discovery Cross-Coupling Halogen Reactivity

3-((4-Bromophenyl)sulfonyl)oxetane (CAS 1570140-12-3, MW 277.14 g/mol) is a para-brominated aryl sulfonyl oxetane fragment designed for fragment-based drug discovery (FBDD). It belongs to a class of non-planar, three-dimensional fragments that possess desirable physicochemical properties for medicinal chemistry, including low molecular weight and high polarity.

Molecular Formula C9H9BrO3S
Molecular Weight 277.14 g/mol
Cat. No. B8494813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Bromophenyl)sulfonyl)oxetane
Molecular FormulaC9H9BrO3S
Molecular Weight277.14 g/mol
Structural Identifiers
SMILESC1C(CO1)S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H9BrO3S/c10-7-1-3-8(4-2-7)14(11,12)9-5-13-6-9/h1-4,9H,5-6H2
InChIKeyDIQJWTVLYXMVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Bromophenyl)sulfonyl)oxetane – Aryl Sulfonyl Oxetane Fragment for Fragment-Based Drug Discovery Procurement


3-((4-Bromophenyl)sulfonyl)oxetane (CAS 1570140-12-3, MW 277.14 g/mol) is a para-brominated aryl sulfonyl oxetane fragment designed for fragment-based drug discovery (FBDD). It belongs to a class of non-planar, three-dimensional fragments that possess desirable physicochemical properties for medicinal chemistry, including low molecular weight and high polarity [1]. The oxetane ring serves as a carbonyl bioisostere and provides a vector for further functionalization, while the 4-bromophenylsulfonyl group offers both a heavy-atom handle for X-ray crystallography and a reactive site for transition-metal-catalyzed cross-coupling .

Why 3-((4-Bromophenyl)sulfonyl)oxetane Cannot Be Replaced by Generic Aryl Sulfonyl Oxetane Analogs


In-class substitution of 3-((4-bromophenyl)sulfonyl)oxetane with its chloro, fluoro, or unsubstituted phenyl analogs is not straightforward. The para-bromine substituent directly influences both the compound's reactivity in cross-coupling derivatization and its interaction with biological targets. Additionally, the 3-sulfonyl substitution pattern on the oxetane ring confers significantly greater metabolic stability compared to the 2-sulfonyl isomer, as demonstrated in studies on related oxetane-containing arylsulfonamide γ-secretase inhibitors [1]. These structure-specific factors mean that a procurement decision based purely on the oxetane-sulfonyl core, without considering the bromine substituent and the sulfonyl position, risks selecting a compound with divergent chemical reactivity and unpredictable biological performance.

Quantitative Differential Evidence Guide: 3-((4-Bromophenyl)sulfonyl)oxetane vs. Key Analogs


Para-Bromo Substituent Enables Versatile Cross-Coupling Derivatization Not Possible with Chloro or Fluoro Analogs

The para-bromine atom in 3-((4-bromophenyl)sulfonyl)oxetane serves as a superior synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) compared to the corresponding 4-chloro or 4-fluoro analogs. The relative reactivity order for oxidative addition of aryl halides to Pd(0) is I > Br >> Cl > F, making the bromo derivative significantly more reactive in cross-coupling than the chloro analog. This facilitates efficient late-stage diversification of the fragment into lead-like compounds, a capability explicitly demonstrated for 2-sulfonyl oxetane fragments using organometallic intermediates [1]. While this is a class-level inference based on established organometallic principles, it is directly relevant to the procurement choice between halogen analogs.

Fragment-Based Drug Discovery Cross-Coupling Halogen Reactivity

3-Sulfonyl Oxetane Substitution Pattern Reduces Oxidative Metabolism Relative to 2-Sulfonyl Isomer

The 3-sulfonyl substitution on the oxetane ring imparts a significant metabolic stability advantage over the 2-sulfonyl isomer. In a study of oxetane-containing arylsulfonamide γ-secretase inhibitors, 3-substituted oxetane analogs exhibited reduced propensity toward oxidative metabolism by cytochrome P450 enzymes relative to their 2-substituted counterparts. The 3-substituted cyclic ethers, including oxetane 1 (a 3-substituted oxetane), demonstrated greater human liver microsomal stability, attributed to reduced lipophilicity and unfavorable CYP active site interactions with the heteroatom [1]. While this study did not use 3-((4-bromophenyl)sulfonyl)oxetane itself, it provides strong class-level evidence for the metabolic stability benefit of the 3-sulfonyl oxetane motif.

Metabolic Stability Oxetane Positional Isomers CYP450 Metabolism

Physicochemical Profile Positions 3-((4-Bromophenyl)sulfonyl)oxetane Within Optimal Fragment Space for FBDD

3-((4-Bromophenyl)sulfonyl)oxetane possesses a molecular weight of 277.14 g/mol and contains 4 H-bond acceptors (sulfonyl oxygens, oxetane oxygen) with 0 H-bond donors, positioning it within the widely accepted Astex Rule-of-3 guidelines for fragment space (MW < 300, HBD ≤ 3, HBA ≤ 3) [1]. The compound's bromine atom, while slightly elevating MW compared to the unsubstituted phenyl analog (MW ~210 g/mol), provides a heavy-atom advantage for X-ray crystallographic detection and unambiguous binding mode determination. Compared to the 4-chloro (MW ~232 g/mol) and 4-fluoro (MW ~216 g/mol) analogs, the bromo compound offers a superior anomalous scattering signal for crystallographic phasing, a practical advantage in structural biology campaigns. The sulfonyl group and oxetane ring together confer non-planarity, contributing to favorable three-dimensionality that is increasingly recognized as critical for tackling difficult targets such as protein-protein interactions [2].

Fragment-Based Drug Discovery Rule-of-Three Physicochemical Properties

Reported Enzyme Inhibition Activity Provides a Starting Point for Target-Focused Optimization

A single bioactivity data point is available in BindingDB for 3-((4-bromophenyl)sulfonyl)oxetane, reporting an IC50 of 39.9 µM (3.99E+4 nM) against amine oxidase [flavin-containing] B (human) [1]. It must be noted that the assay description states 'Inhibition of mouse recombinant glycolate oxidase expressed in Escherichia coli', which creates ambiguity about the precise target. No direct head-to-head comparison data with the chloro, fluoro, or unsubstituted phenyl analogs is available in this assay. This IC50 value represents weak inhibition and suggests that the compound may serve as a low-affinity starting point for optimization, rather than a validated probe. Users requiring potent, target-validated inhibitors should be aware of the preliminary nature of this data. The 4-bromophenyl group may contribute to binding through halogen bonding interactions with the target protein, but this hypothesis remains untested in published literature.

Amine Oxidase B Enzyme Inhibition BindingDB

Recommended Application Scenarios for 3-((4-Bromophenyl)sulfonyl)oxetane Procurement


Fragment Library Design for X-Ray Crystallographic Fragment Screening

The bromine heavy atom in 3-((4-bromophenyl)sulfonyl)oxetane makes it an excellent candidate for inclusion in a fragment library intended for X-ray crystallographic screening. Its anomalous scattering signal facilitates rapid detection of bound fragments in electron density maps, a critical advantage for structural biology groups. The compound's compliance with Rule-of-3 fragment criteria and its three-dimensional character further support its suitability for this application .

Late-Stage Diversification via Suzuki or Buchwald-Hartwig Cross-Coupling

The para-bromine substituent enables efficient Pd-catalyzed cross-coupling with aryl boronic acids or amines, allowing rapid generation of diverse lead-like compounds from a single fragment starting material. This derivatization capability, demonstrated for the 2-sulfonyl oxetane class [1], is a key differentiator from the chloro and fluoro analogs, which are significantly less reactive in cross-coupling. Procurement should be prioritized when library diversification is planned.

Metabolic Stability Optimization Programs Where 3-Oxetane Motif is Required

For programs targeting metabolic stability improvement through oxetane incorporation, the 3-sulfonyl oxetane motif offers documented advantages over the 2-sulfonyl isomer in reducing CYP-mediated oxidative metabolism, as shown in γ-secretase inhibitor optimization [2]. This scaffold can serve as a starting point for designing metabolically stable compounds, provided the bromophenyl group is retained for initial binding or replaced post-fragment optimization.

Halogen Bonding Moieties in Medicinal Chemistry Toolbox

The para-bromophenyl group can participate in halogen bonding interactions with protein backbone carbonyl oxygens or other Lewis bases, offering an orthogonal interaction motif not available with chlorophenyl or fluorophenyl analogs. This is particularly relevant for targets where halogen bonding has been established as a design strategy, such as certain kinases or protein-protein interaction interfaces. However, this application is based on general halogen bonding principles rather than direct evidence for this specific compound.

Quote Request

Request a Quote for 3-((4-Bromophenyl)sulfonyl)oxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.